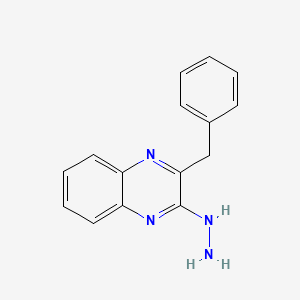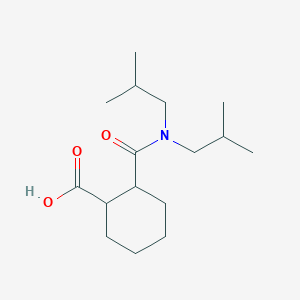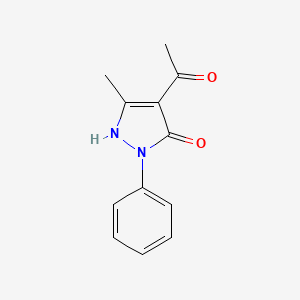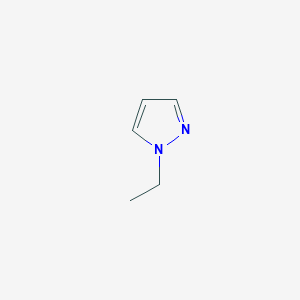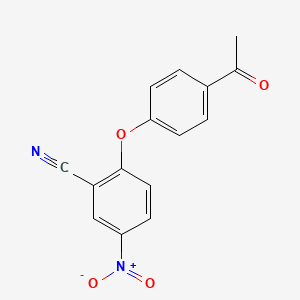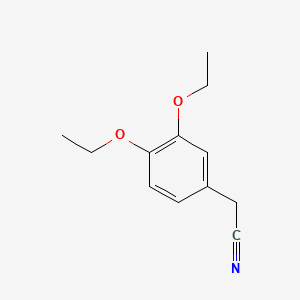![molecular formula C7H10N4O4 B1297578 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid CAS No. 309935-84-0](/img/structure/B1297578.png)
3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid
カタログ番号 B1297578
CAS番号:
309935-84-0
分子量: 214.18 g/mol
InChIキー: VKJHKVYLLWVYJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid, also referred to as DPA, is a synthetic amino acid that has been extensively studied for its biological properties and potential applications in various fields of research and industry. It is a chemical compound with a molecular weight of 214.18 g/mol.
Synthesis Analysis
The synthesis of imidazole compounds, such as DPA, can be achieved through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis
The molecular structure of DPA includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds, including DPA, can undergo a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Physical And Chemical Properties Analysis
Imidazole, the core structure in DPA, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The specific physical and chemical properties of DPA are not provided in the search results.科学的研究の応用
Crystal Structure and Synthesis
- Novel conglomerates of racemic 2,5-dioxohexahydroimidazo[4,5-d]imidazole derivatives were synthesized, exploring their crystal structures through X-ray diffraction, highlighting their potential for further chemical and material science research (Baranov et al., 2021).
Enzymatic Catalysis in Histidine Degradation
- The catalytic mechanism of imidazolonepropionase (HutI), involved in the conversion of imidazolone-5-propanoate to N-formimino-L-glutamate in histidine degradation, was elucidated using crystal structures. This research aids in understanding the enzyme's function and potential therapeutic applications (Tyagi et al., 2008).
Corrosion Inhibition
- Amino acids based on imidazolium zwitterions, synthesized by condensing glyoxal, formaldehyde, and amino acids, were studied for their corrosion inhibition performance on mild steel. This finding is significant for the development of new, environmentally friendly corrosion inhibitors (Srivastava et al., 2017).
Antimicrobial Studies
- A series of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs demonstrated potent antimicrobial activity against fungi and certain bacteria, suggesting potential for developing new antimicrobial agents (Dahiya, 2008).
Green Corrosion Inhibitors
- Novel green corrosion inhibitors based on imidazole analogs showed high efficiency in preventing corrosion, providing an eco-friendly alternative to traditional corrosion management strategies (Srivastava et al., 2017).
Synthesis of Novel Compounds
- Synthesis of new isoxazoles and dihydroisoxazoles with antifungal activity against various strains of fungi, including resistant ones, offers insights into potential therapeutic applications for fungal infections (Chevreuil et al., 2007).
将来の方向性
特性
IUPAC Name |
3-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c12-3(13)1-2-11-5-4(9-7(11)15)8-6(14)10-5/h4-5H,1-2H2,(H,9,15)(H,12,13)(H2,8,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHKVYLLWVYJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C2C(NC(=O)N2)NC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336850 |
Source


|
| Record name | 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid | |
CAS RN |
309935-84-0 |
Source


|
| Record name | 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Benzyl-3-hydrazinoquinoxaline
223929-23-5
2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid
332394-38-4
1-Ethylpyrazole
2817-71-2

